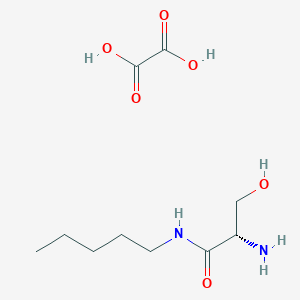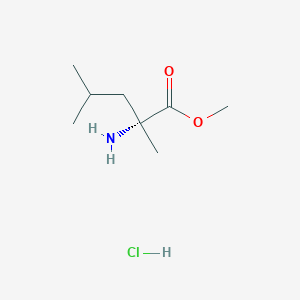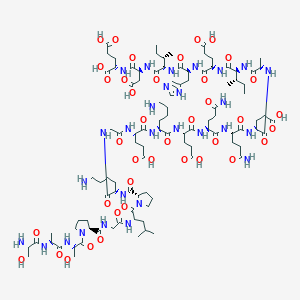
EMU OIL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emu oil is a natural oil derived from the fat of the emu, a flightless bird native to Australia. The oil has been used for centuries by Aboriginal Australians for its purported healing properties. This compound is rich in unsaturated fatty acids, including oleic acid, linoleic acid, and linolenic acid, which contribute to its various therapeutic benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Emu oil is primarily obtained through a process that involves the extraction of fat from the emu’s body, followed by rendering and refining. The fat is first harvested from the emu, then subjected to a rendering process where it is heated to separate the oil from the solid fat. The oil is then filtered and refined to remove impurities and achieve the desired consistency and purity .
Industrial Production Methods: In industrial settings, this compound production involves several steps:
Harvesting: Fat is collected from the emu, typically from the back and abdominal regions.
Rendering: The fat is heated to separate the oil from the solid components.
Filtering: The oil is filtered to remove any remaining solid particles.
Refining: The oil undergoes further refining to remove impurities and achieve a consistent quality
Análisis De Reacciones Químicas
Types of Reactions: Emu oil undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can affect the stability and efficacy of the oil.
Common Reagents and Conditions:
Oxidation: this compound can undergo oxidation when exposed to air, leading to rancidity. Antioxidants such as tocopherols are often added to prevent this.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Hydrolysis: this compound can be hydrolyzed in the presence of water and enzymes, breaking down the triglycerides into free fatty acids and glycerol
Major Products Formed:
Oxidation: Peroxides and aldehydes.
Hydrolysis: Free fatty acids and glycerol
Aplicaciones Científicas De Investigación
Chemistry: Emu oil’s unique composition makes it a subject of interest for studying lipid oxidation and stability.
Biology: this compound has been investigated for its anti-inflammatory and wound-healing properties.
Medicine: this compound is used in topical formulations for its moisturizing and anti-inflammatory effects. It has been studied for its potential benefits in treating conditions such as arthritis, eczema, and psoriasis.
Industry: this compound is used in cosmetics and personal care products for its skin-penetrating and moisturizing properties .
Mecanismo De Acción
Emu oil exerts its effects through several mechanisms:
Anti-inflammatory: The high content of unsaturated fatty acids, particularly oleic acid, contributes to its anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.
Moisturizing: this compound’s ability to penetrate the skin barrier allows it to deliver moisture deep into the skin layers.
Wound Healing: this compound promotes wound healing by enhancing the proliferation of skin cells and reducing inflammation .
Comparación Con Compuestos Similares
Ostrich Oil: Similar in composition but less effective in penetrating the skin.
Rhea Oil: Comparable in fatty acid content but with different antioxidant properties.
Duck Oil and Chicken Oil: Higher in saturated fats and less effective in providing anti-inflammatory benefits
Uniqueness of Emu Oil: this compound stands out due to its high content of unsaturated fatty acids and its superior skin-penetrating ability. This makes it more effective for topical applications compared to other avian oils .
This compound’s unique properties and wide range of applications make it a valuable compound in both traditional and modern contexts. Its therapeutic potential continues to be explored in various scientific fields, highlighting its versatility and effectiveness.
Propiedades
Número CAS |
158570-96-8 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





